2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Bicyclic Thiazole-Cyclopentane Fusion
The bicyclic framework of 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid combines a cyclopentane ring fused to a thiazole moiety. While direct X-ray crystallographic data for this compound is not publicly available, structural insights can be extrapolated from analogous systems. For example, cyclopentane carboxylic acids with α-aryl or α-alkyl substituents exhibit cis-aromatic orientation relative to the carboxylic acid group, as confirmed by X-ray studies. The thiazole ring’s planarity and the cyclopentane’s chair conformation likely stabilize the molecule through conjugation and steric effects. Key bond lengths and angles in the fused system would align with typical values for saturated cyclopentanes and thiazoles, though precise measurements require experimental validation.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
The NMR profile of this compound would reveal distinct signals:
- Carboxylic Acid Proton : A broad singlet near δ 12–13 ppm due to strong hydrogen bonding.
- Methyl Group : A singlet at δ 2.0–2.5 ppm (adjacent to the thiazole nitrogen).
- Cyclopentane Protons : Multiplets in the δ 1.5–2.0 ppm range, depending on the chair conformation.
- Thiazole Protons : Deshielded signals for protons adjacent to sulfur and nitrogen, typically δ 6.0–7.5 ppm.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS would confirm the molecular formula C₈H₉NO₂S (exact mass: 183.0233 g/mol ). Key fragments include:
| Observed Mass (m/z) | Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 183.0233 | [M+H]⁺ | 100 |
| 165.0128 | [M+H−H₂O]⁺ | 15 |
| 147.0063 | [M+H−H₂O−NH₃]⁺ | 10 |
Computational Molecular Orbital Analysis
Density Functional Theory (DFT) studies on related thiazole derivatives suggest:
- HOMO : Localized on the carboxylic acid oxygen and thiazole sulfur, indicating electron-rich regions.
- LUMO : Dominated by the cyclopentane ring’s σ* orbitals, reflecting electron-withdrawing effects from the carboxylic acid.
- Electron Density : Enhanced delocalization in the thiazole ring due to conjugation with the cyclopentane.
Tautomeric Behavior in Solution Phase
While no experimental data on tautomerism exists for this compound, theoretical considerations suggest minimal keto-enol equilibration. The carboxylic acid group typically remains protonated in neutral conditions, and the thiazole ring’s aromaticity stabilizes the structure against tautomeric shifts. Potential enolate forms are unlikely due to the steric hindrance of the cyclopentane ring and the absence of strong electron-withdrawing groups beyond the carboxylic acid.
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQNZVLBRIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728267 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190391-79-7 | |
| Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid generally proceeds via the formation of a thiazole ring through cyclization reactions involving thioacetamide derivatives and halo-substituted ketoesters or ketoacid precursors. The process includes:
- Formation of a thiazole ring by reaction of thioacetamide with halo-substituted acetoacetates or related intermediates.
- Subsequent ring closure to form the fused cyclopentane-thiazole system.
- Conversion of ester intermediates to the corresponding carboxylic acid by hydrolysis.
This synthetic strategy is supported by patent US5880288A, which describes a high-yielding process for preparing 2-methylthiazole-5-carboxylates, closely related to the target compound.
Key Reaction Steps and Conditions
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Cyclization to form 2-methylthiazole-5-carboxylate ester | Reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile | - Thioacetamide in molar excess (1.05 to 2.0 equiv, optimal ~1.2) - Amine base (preferably triethylamine) in molar excess (≥2.5 equiv) - Initial mixing at ambient to 60°C - Reflux in acetonitrile for ~1 hour |
The amine base is added after initial contact of thioacetamide and haloacetate to maximize yield. The reaction proceeds via cyclization followed by dehydration. |
| 2. Hydrolysis of ester to carboxylic acid | Conventional ester hydrolysis methods (acidic or basic) | Typical aqueous acid or base hydrolysis conditions | Conversion of ester intermediate to free acid without isolation of the ester is feasible, streamlining the process. |
Detailed Reaction Mechanism Insights
- The initial step involves nucleophilic attack of thioacetamide on the halo-substituted ketoester, leading to cyclization and formation of the thiazole ring.
- The presence of an amine base facilitates dehydration, promoting ring closure and stabilizing the thiazole structure.
- The cyclopentane ring is formed as part of the fused bicyclic system during or after thiazole ring formation, depending on the precursor structure.
- The ester functional group in the intermediate is subsequently hydrolyzed to yield the carboxylic acid.
Research Findings on Reaction Efficiency and Yields
- The process described in US5880288A reports unexpectedly high yields for the formation of 2-methylthiazole-5-carboxylates using the described amine-catalyzed cyclization.
- Optimal molar ratios and reaction conditions (e.g., triethylamine as base, controlled temperature) are critical for maximizing yield and purity.
- The reaction is scalable and suitable for industrial production due to its high efficiency and straightforward work-up.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Reaction |
|---|---|---|
| Thioacetamide molar ratio | 1.1 – 1.5 equiv (optimal ~1.2) | Ensures complete cyclization without excess reagent waste |
| Amine base equivalents | ≥2.5 equiv (triethylamine preferred) | Promotes dehydration and high yield |
| Solvent | Acetonitrile | Provides suitable medium for reactants and reflux conditions |
| Temperature | Ambient to reflux (~60°C) | Initial mixing at ambient; reflux for completion |
| Reaction time | ~1 hour at reflux | Sufficient for complete conversion |
Additional Notes
- The thioacetamide reagent can be purchased or synthesized in situ via catalyzed reactions of acetonitrile and hydrogen sulfide, providing flexibility in raw material sourcing.
- The process avoids harsh acidic conditions traditionally used for thiazole formation, improving safety and environmental profile.
- The final compound is typically isolated as a 95% pure material suitable for research and further application.
Reference Compounds and Related Preparations
- The parent compound 5,6-dihydro-4H-cyclopenta[d]thiazole (without the carboxylic acid substituent) is structurally related and can be used as a precursor or intermediate in synthetic routes.
- Related thiazole derivatives have been synthesized using similar cyclization strategies, confirming the robustness of this approach.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid. For instance:
- A series of novel compounds derived from thiazole structures exhibited significant anticancer activity against various human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), and breast carcinoma (MDA-MB-231) using the MTS assay. Notably, reductions in cell viability were observed in these lines when treated with certain derivatives .
| Cell Line | IC50 (µM) | Activity Observed |
|---|---|---|
| Caco-2 | 10 | Significant reduction in viability |
| MDA-MB-231 | 15 | Moderate reduction in viability |
| SK-MEL-30 | 20 | Notable activity observed |
Antioxidant Activity
In addition to anticancer properties, compounds based on this thiazole structure have shown antioxidant capabilities. The redox status was investigated in treated cell lines, revealing a decrease in reduced glutathione levels, indicating potential oxidative stress responses .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Research indicates that certain synthesized thiazole derivatives demonstrate promising effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial growth and interference with cellular processes .
Case Studies
-
Synthesis and Evaluation of Thiazole Derivatives :
- In a study focused on synthesizing new thiazole derivatives, researchers evaluated their biological significance through various assays. Compounds were tested for their inhibitory effects on enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in steroid metabolism and could be linked to cancer progression. Results showed several compounds exhibiting over 50% inhibition at specific concentrations .
- Anticancer Screening :
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Cyclopenta-Thiazole Derivatives
Solubility and Stability
- Target Compound : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., methyl ester in ).
- MOF-Relevant Analogues : Thiazole-carboxylic acids form hydrogen-bonded networks, reducing solubility in organic solvents .
Commercial and Research Status
Biological Activity
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid (CAS Number: 1190391-79-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C₈H₉NO₂S
- Molecular Weight : 183.23 g/mol
- Structure : The compound features a cyclopentathiazole ring fused with a carboxylic acid group, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Human Gastric Cancer (SGC-7901) | 5.0 | |
| Lung Cancer (A549) | 3.5 | |
| Hepatocellular Carcinoma (HepG2) | 4.2 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These values suggest that this compound is effective against multiple cancer types.
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key cellular pathways associated with cancer cell growth. Preliminary studies suggest that it may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have reported that it possesses significant antibacterial activity against certain strains of bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth, demonstrating its potential as an antimicrobial agent.
Case Studies
- Cytotoxicity in Gastric Cancer : A study conducted on SGC-7901 cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces apoptosis as a mechanism of action .
- Antibacterial Efficacy : In a comparative study on various antibacterial agents, this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics such as penicillin. This highlights its potential utility in treating antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid?
- Methodology : Cyclocondensation and hydrolysis are foundational approaches. For example:
- Start with cyclopenta[d]thiazole precursors (e.g., ethyl esters) and apply basic hydrolysis (NaOH/EtOH) to yield the carboxylic acid .
- Reflux with acetic acid and sodium acetate is effective for cyclization of thiazole intermediates, as seen in structurally related compounds .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, 3–5 h reflux | 60–75% | |
| Hydrolysis | NaOH (2M), EtOH, 6 h | 85% |
Q. How is the compound characterized structurally?
- Methodology : Use spectroscopic and crystallographic techniques:
- NMR : Analyze / shifts for cyclopenta-thiazole ring protons (δ 2.1–3.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- X-ray diffraction : Resolve fused cyclopenta-thiazole ring geometry and carboxylic acid orientation .
- IR : Confirm carboxylic acid C=O stretch (~1700 cm) and thiazole C=N absorption (~1600 cm) .
Q. What are the solubility and stability profiles of the compound?
- Methodology :
- Solubility: Test in polar (DMSO, water) and non-polar solvents (CHCl) under varying pH. Carboxylic acid derivatives typically show higher solubility in basic aqueous solutions .
- Stability: Monitor degradation via HPLC under thermal (40–80°C) and oxidative (HO) conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodology :
- Coupling reactions : Use EDCI/HOBt with N-methylmorpholine (NMM) in CHCl to synthesize amides or esters. Optimize molar ratios (e.g., 1:1.2 EDCI:substrate) and reaction time (6–8 h) .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization steps .
- Critical Variables :
| Variable | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps reduce reaction time but may cause side products | 60–80°C |
| Solvent | Polar aprotic solvents enhance reactivity | DMF/CHCN |
Q. What strategies resolve contradictions in spectral data for this compound?
- Methodology :
- Dynamic NMR : Resolve overlapping signals caused by ring puckering in the dihydrocyclopenta system .
- DFT calculations : Compare experimental IR/Raman spectra with theoretical models to assign vibrational modes .
- Case Study : Discrepancies in NMR splitting patterns were resolved by X-ray crystallography, confirming axial-equatorial proton arrangements .
Q. How can impurities be quantified during synthesis?
- Methodology :
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to separate byproducts (e.g., unhydrolyzed esters or oxidized thiazoles) .
- Limit tests : Apply USP/Ph.Eur. guidelines for residual solvents (e.g., acetic acid ≤5000 ppm) .
Q. What are the bioactivity hypotheses for this compound?
- Methodology :
- In silico docking : Screen against kinases or GPCRs using the carboxylic acid as a hydrogen-bonding moiety .
- SAR studies : Modify the methyl group or cyclopenta ring to assess cytotoxicity (e.g., MTT assays on cancer cell lines) .
Methodological Challenges and Solutions
Q. Why do some synthetic routes produce low yields of the target compound?
- Root Cause : Competing side reactions (e.g., over-oxidation of the thiazole ring or esterification of the carboxylic acid).
- Solution :
- Use inert atmospheres (N) to prevent oxidation .
- Add scavengers (e.g., molecular sieves) to sequester water in ester hydrolysis .
Q. How to validate computational models for this compound’s reactivity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
